molecular formula C10H12N2O4 B1610357 Ethyl 2-amino-2-(2-nitrophenyl)acetate CAS No. 791050-91-4

Ethyl 2-amino-2-(2-nitrophenyl)acetate

Cat. No.: B1610357
CAS No.: 791050-91-4
M. Wt: 224.21 g/mol
InChI Key: ZICLRTSSQWUNIR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(2-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with ethyl glycinate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Another method involves the N-H insertion reaction, where a mixture of an amine and ethyl diazoacetate is stirred at room temperature in the presence of a catalyst such as [Hmim][BF4]. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-amino-2-(2-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Nitroso and nitro derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-nitrophenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-(2-nitrophenyl)acetate can be compared to other nitroaromatic compounds, such as:

    Ethyl 2-amino-2-(4-nitrophenyl)acetate: Similar structure but with the nitro group in the para position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Amino-2-(2-nitrophenyl)acetic acid: Similar structure but without the ester group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures .

Properties

IUPAC Name

ethyl 2-amino-2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)9(11)7-5-3-4-6-8(7)12(14)15/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICLRTSSQWUNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443762
Record name Ethyl 2-amino-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791050-91-4
Record name Ethyl 2-amino-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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